molecular formula C12H18FN3 B2570913 [3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine CAS No. 1594613-27-0

[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine

货号: B2570913
CAS 编号: 1594613-27-0
分子量: 223.295
InChI 键: XYTRDNFWXDWILO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine is a benzylamine derivative featuring a fluorine substituent at the 3-position and a 4-methylpiperazinyl group at the 5-position of the phenyl ring. Key identifiers include:

  • CAS RN: 672325-37-0
  • Molecular Formula: C₁₂H₁₇FN₃ (calculated based on structural analysis)
  • Molecular Weight: 205.29 g/mol

属性

IUPAC Name

[3-fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-15-2-4-16(5-3-15)12-7-10(9-14)6-11(13)8-12/h6-8H,2-5,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTRDNFWXDWILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594613-27-0
Record name 1-[3-fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C12H18FN3
  • Molecular Weight : 223.29 g/mol
  • CAS Number : 1139717-76-2

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with 4-methylpiperazine under controlled conditions. The process may require solvents such as ethanol or methanol and can involve catalysts to enhance yield and purity .

The compound's biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperazine ring enhances binding affinity, while the fluorine atom contributes to stability and lipophilicity, facilitating membrane penetration .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-mycobacterial activity. The minimum inhibitory concentration (MIC) values ranged from 0.2 to 1.5 µg/mL against various strains, indicating its potential as an anti-tuberculosis agent .

Case Studies

  • Anti-Microbial Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth compared to standard treatments .
  • Neuropharmacological Effects : Research has indicated that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Tables

Property Value
Molecular FormulaC12H18FN3
Molecular Weight223.29 g/mol
CAS Number1139717-76-2
Anti-Mycobacterial MIC Range0.2 - 1.5 µg/mL
Study Findings
In Vitro Anti-Mycobacterial StudyMIC values indicate strong activity against M. tuberculosis
Neuropharmacological EvaluationPotential neuroprotective effects observed in animal models

科学研究应用

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • The compound has been explored for its potential as a dual inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. Compounds with similar structures have shown promise in treating depression by increasing levels of serotonin and norepinephrine in the brain .
  • Cancer Treatment :
    • Recent studies indicate that derivatives of this compound may serve as effective inhibitors of mutant epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC). The introduction of piperazine rings has been linked to enhanced selectivity and potency against cancer cell lines .
  • Neuroprotective Effects :
    • Research has suggested that compounds featuring the piperazine moiety can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems is a key mechanism for these effects .

Case Study 1: Dual MAO Inhibition

A study published in early 2023 identified new N-methyl-piperazine chalcones that exhibited selective inhibition against MAO-B, with an IC50 value indicating strong efficacy. The structural similarity with [3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine suggests potential for similar activity .

Case Study 2: EGFR Inhibition in Lung Cancer

In another investigation, compounds based on the furanopyrimidine scaffold, which incorporated features from this compound, demonstrated significant inhibition of mutant EGFR in vitro. These findings highlight the importance of the piperazine group in enhancing the selectivity and efficacy of anticancer agents .

化学反应分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Fluorine Position

The electron-withdrawing nature of the fluorine atom activates the aromatic ring for nucleophilic substitution under specific conditions.

Reaction Conditions Nucleophile Product Yield Reference
KOH (2.5 eq), DMSO, 120°C, 24hMorpholine[3-Morpholino-5-(4-methylpiperazin-1-yl)phenyl]methanamine68%
NaNH<sub>2</sub>, THF, reflux, 18hPiperidine[3-Piperidino-5-(4-methylpiperazin-1-yl)phenyl]methanamine72%

Key Observations :

  • Substitution occurs preferentially at the fluorine-bearing position due to para-activation by the piperazine ring.

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates compared to non-polar media.

Amine Functional Group Reactions

The primary amine group participates in classic transformations:

Reductive Amination

Carbonyl Compound Reducing Agent Product Yield Reference
4-ChlorobenzaldehydeNaBH<sub>3</sub>CNN-(4-Chlorobenzyl)-[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine85%
CyclohexanoneH<sub>2</sub>/Pd-CN-Cyclohexyl-[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine78%

Amide Formation

Acylating Agent Base Product Yield Reference
Acetic anhydridePyridineN-Acetyl-[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine92%
Benzoyl chlorideEt<sub>3</sub>NN-Benzoyl-[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine88%

Stability Note : Amide derivatives show enhanced metabolic stability in pharmacokinetic studies .

Salt Formation

The amine readily forms salts with acids, improving solubility for pharmacological applications:

Acid Solvent Product Melting Point Reference
HCl (gas)EtOH[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine hydrochloride198–200°C
Oxalic acidH<sub>2</sub>OBis-ammonium oxalate salt215°C (dec.)

Metabolic Reactions (In Vivo)

Cytochrome P450-mediated transformations dominate its metabolism :

Enzyme Reaction Major Metabolite Activity Retention
CYP3A4N-Demethylation of piperazine[3-Fluoro-5-(piperazin-1-yl)phenyl]methanamine40%
CYP2D6Hydroxylation at phenyl C-44-Hydroxy-[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine65%

Implications : Fluorine substitution reduces oxidative degradation rates compared to non-fluorinated analogs .

Piperazine Ring Modifications

The 4-methylpiperazine group undergoes alkylation and acylation:

Reagent Conditions Product Yield Reference
Ethyl chloroformateCH<sub>2</sub>Cl<sub>2</sub>, 0°CN-Carbethoxy-piperazine derivative76%
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF1,4-Dimethylpiperazine analog81%

Comparative Reactivity with Structural Analogs

Compound Key Reaction Rate Relative to Target Compound
[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanolOxidation of hydroxymethyl1.2× faster
[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamineS<sub>N</sub>Ar with morpholine0.8× slower
4-(4-Methylpiperazin-1-yl)phenyl]methanamine hydrochloride Reductive aminationComparable

Trends :

  • Fluorine at the meta position (as in the target compound) enhances electrophilic aromatic substitution rates compared to para-fluorinated analogs.

  • Piperazine N-methylation reduces susceptibility to metabolic demethylation .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares [3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine with five analogs, highlighting substituent variations and their implications:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties Source/CAS
This compound 4-Methylpiperazinyl C₁₂H₁₇FN₃ 205.29 High solubility in acidic media due to basic piperazine; moderate lipophilicity CAS 672325-37-0
3-Fluoro-5-(pentafluorothio)benzylamine Pentafluorothio (-SF₅) C₇H₇F₆NS 251.19 High electronegativity; increased lipophilicity and steric bulk CAS 1240257-73-1
3-Fluoro-5-(trifluoromethoxy)benzylamine Trifluoromethoxy (-OCF₃) C₈H₇F₄NO 209.14 Enhanced metabolic stability; moderate lipophilicity Thermo Scientific™
1-[3-Fluoro-5-(trifluoromethyl)phenyl]methanamine Trifluoromethyl (-CF₃) C₉H₉F₄N 207.17 High lipophilicity; electron-withdrawing effects CAS 1093079-61-8
(3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine (AM-1) Pyridin-2-yl C₁₂H₁₀FN₂ 204.22 Aromatic π-π stacking potential; reduced basicity compared to piperazine Sirous et al., 2019

Key Differences and Implications

Substituent Electronic Effects: The 4-methylpiperazinyl group in the target compound provides basicity (pKa ~7–9), enhancing solubility under acidic conditions . The -OCF₃ group in 3-Fluoro-5-(trifluoromethoxy)benzylamine balances lipophilicity and metabolic stability, making it a common motif in CNS-targeting drugs .

Lipophilicity and Solubility :

  • The target compound’s piperazinyl group improves water solubility via protonation, whereas -CF₃ and -SF₅ analogs exhibit higher logP values, favoring membrane permeability but limiting aqueous solubility .
  • Pyridin-2-yl (AM-1) lacks basicity, reducing solubility compared to the target compound but enabling π-π interactions with aromatic protein residues .

Biological Activity :

  • Piperazine derivatives are frequently used in dopamine and serotonin receptor modulators. The target compound’s 4-methylpiperazinyl group may enhance selectivity for such targets .
  • -SF₅ and -OCF₃ groups are associated with kinase inhibition and antimicrobial activity, respectively, highlighting substituent-dependent pharmacological profiles .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of [3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine, and how do they influence experimental design?

  • Answer : The compound (CAS RN: 672325-37-0) has a melting point of 78–80°C and a molecular weight of 205.29 g/mol. Its stability under standard laboratory conditions (ambient temperature, inert atmosphere) allows for routine handling, but hygroscopicity should be assessed via dynamic vapor sorption (DVS). For crystallization trials, use SHELX-based refinement (e.g., SHELXL) to resolve potential twinning due to fluorine’s electron-withdrawing effects .

Q. What synthetic routes are validated for this compound?

  • Answer : A common approach involves coupling a fluorinated benzaldehyde intermediate with 4-methylpiperazine via reductive amination. Key steps:

Nitrile intermediate synthesis (e.g., 3-fluoro-5-(4-methylpiperazin-1-yl)benzonitrile).

Reduction using LiAlH4 or catalytic hydrogenation (Pd/C, H₂) to yield the primary amine.
Purification via normal-phase chromatography (10% MeOH/CH₂Cl₂) resolves residual piperazine byproducts .

Q. How should researchers mitigate toxicity risks during handling?

  • Answer : Use P95 respirators for particulate protection and OV/AG/P99 cartridges if volatile impurities are suspected. Full-body PPE (nitrile gloves, Tyvek suits) is mandatory during scale-up. Acute toxicity data are limited, so adhere to ALARA principles and implement spill containment protocols .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Answer : Fluorine disorder in the aromatic ring may lead to ambiguous electron density. Use high-resolution X-ray data (≤1.0 Å) and SHELXL’s TWIN/BASF commands to model rotational twins. Validate hydrogen bonding networks (N–H⋯F interactions) via Hirshfeld surface analysis .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • Answer : Screen for caspase-3 activation in leukemia cell lines (e.g., HL-60, K562) using fluorogenic substrates (Ac-DEVD-AMC). Dose-response curves (0.1–100 µM) with 24–48 hr exposure times can identify apoptosis induction, as seen in analogous 4-methylpiperazine derivatives .

Q. How does the 4-methylpiperazinyl group influence structure-activity relationships (SAR) in lead optimization?

  • Answer : The piperazine moiety enhances solubility via protonation at physiological pH and modulates target engagement (e.g., dopamine D3 receptor affinity). Compare log P values of derivatives with/without methyl substitution to quantify lipophilicity changes. MD simulations (AMBER/CHARMM) can predict conformational flexibility .

Methodological Notes

  • Crystallization : Use slow evaporation (CH₃CN/Et₂O) to obtain diffraction-quality crystals.
  • Analytical Validation : Confirm purity via HPLC-UV (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Toxicity Screening : Prioritize Ames test (TA98 strain) and micronucleus assay for genotoxicity profiling .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。